

Structural Basis for the Selectivity of DDR1-IN-1: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth analysis of the structural and molecular underpinnings of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is a unique receptor tyrosine kinase (RTK) activated by collagen and has been implicated in the progression of various diseases, including fibrosis, atherosclerosis, and cancer.[1][2] DDR1-IN-1 serves as a critical chemical probe for elucidating DDR1-dependent signaling pathways and as a scaffold for the development of therapeutic agents.[2][3] This document details the inhibitor's binding mode, the structural features governing its selectivity, quantitative inhibitory data, and the experimental protocols used for its characterization.

Structural Basis of DDR1-IN-1 Binding and Inhibition

DDR1-IN-1 is a type II kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the kinase domain.[4] The co-crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) reveals that the inhibitor binds to the ATP-binding pocket, extending into an adjacent allosteric site.[3][4] This binding mode locks the kinase in the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped from its active state position.[4][5] This conformational change prevents the kinase from adopting its active state, thereby inhibiting ATP binding and subsequent phosphorylation.

Key interactions between DDR1-IN-1 and the DDR1 kinase domain, as observed in the 2.2 Å resolution crystal structure, include:[3][5][6]

- **Hinge Region Interaction:** The carbonyl of the inhibitor's indolin-2-one "head" group forms a crucial hydrogen bond with the backbone amide of Met704 in the hinge region.[1]
- **Linker and DFG Motif Interaction:** The amide group in the linker region of DDR1-IN-1 forms hydrogen bonds with the side chain of Glu672 (from the α C-helix) and the backbone amide of Asp784 (of the DFG motif).[5]
- **Hydrophobic Pocket:** The trifluoromethyl "tail" of the inhibitor occupies a hydrophobic pocket created by the DFG-out conformation.[6]

The Molecular Logic of DDR1-IN-1 Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as both a research tool and a therapeutic candidate. DDR1-IN-1 exhibits high selectivity for DDR1 over most other kinases, including the closely related DDR2 and the structurally similar ABL kinase.[2][7]

Selectivity over ABL Kinase

Despite both being type II inhibitors that bind the DFG-out conformation, DDR1-IN-1 is significantly more selective for DDR1 ($IC_{50} = 105$ nM) than for ABL kinase ($IC_{50} = 1.8$ μ M).[1] The structural basis for this selectivity arises from subtle but critical differences between the two kinases:

- **The Ether Bridge:** DDR1-IN-1 possesses an ether bridge that is absent in inhibitors like imatinib. This bridge alters the dihedral angle of the "head" group relative to the rest of the inhibitor.[1][6]
- **P-Loop Disruption:** As a result of this altered orientation, the indolin-2-one head group of DDR1-IN-1 is positioned away from the P-loop of ABL kinase. This disrupts critical hydrophobic interactions with ABL's Tyr253 residue, which are important for high-affinity binding of inhibitors like imatinib.[1][6]
- **Gatekeeper Interaction:** The ether bridge also eliminates a potential hydrogen bond with the "gatekeeper" residue, Thr701 in DDR1 (Thr315 in ABL).[1] While this might seem counterintuitive, the overall conformational and steric effects lead to a less favorable interaction with ABL compared to DDR1.

Selectivity over DDR2

DDR1-IN-1 is approximately 4-fold more selective for DDR1 than for DDR2 (IC50 values of 105 nM and 413 nM, respectively).^{[2][8]} While the overall binding pockets of DDR1 and DDR2 are highly conserved, subtle differences in residue composition and conformational dynamics likely account for this modest selectivity.

Quantitative Data on DDR1-IN-1 Activity

The inhibitory activity of DDR1-IN-1 has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibition Data

Target Kinase	Assay Type	IC50 (nM)	Reference(s)
DDR1	Lanthascreen	105	^{[2][7][9]}
DDR2	Lanthascreen	413	^{[2][8]}
ABL	Enzymatic Assay	1800	^[1]

Table 2: Cellular Activity Data

Cell Line	Assay Type	Measured Effect	EC50 (nM)	Reference(s)
U2OS	Western Blot	Inhibition of basal DDR1 autophosphorylation	86	^{[2][7]}
U2OS	Western Blot	Inhibition of collagen-induced autophosphorylation	86.76	^[8]

Table 3: Crystallographic Data for DDR1-IN-1 in Complex with DDR1

Parameter	Value	Reference(s)
PDB ID	4CKR	[1] [3]
Resolution	2.20 Å	[2] [3]
Method	X-RAY DIFFRACTION	[3]
R-Value Work	0.198	[3]
R-Value Free	0.247	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize DDR1-IN-1.

In Vitro Kinase Binding Assay (Lanthascreen®)

This assay measures the binding and displacement of an ATP-competitive fluorescent tracer from the kinase's ATP pocket.[\[10\]](#)

- Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. Binding of an inhibitor like DDR1-IN-1 displaces the tracer, leading to a loss of FRET signal.[\[10\]](#)
- Reagents:
 - Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[\[10\]](#)
 - Recombinant DDR1 kinase.
 - Eu-labeled anti-tag antibody.
 - Alexa Fluor® 647-labeled kinase tracer (e.g., Tracer 178).[\[10\]](#)
 - DDR1-IN-1 serially diluted in DMSO.
- Procedure:

- All additions are typically performed in a 384-well plate with a final volume of 15 μ L.
- Add 5 μ L of test compound (DDR1-IN-1) at 3x the final desired concentration.
- Add 5 μ L of a kinase/antibody mixture (e.g., 15 nM kinase and 6 nM antibody) at 3x concentration.
- Add 5 μ L of the tracer at 3x concentration.
- Incubate the plate for 1 hour at room temperature, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).
- Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[\[10\]](#)

Cellular DDR1 Autophosphorylation Assay

This assay quantifies the ability of DDR1-IN-1 to inhibit DDR1 kinase activity within a cellular context.[\[1\]](#)[\[7\]](#)

- Cell Culture: Human osteosarcoma (U2OS) cells overexpressing DDR1 are commonly used. Cells are cultured in standard media and plated in 96-well plates at a density of ~3000 cells per well.[\[7\]](#)
- Inhibitor Treatment:
 - Cells are pre-treated with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle control) for 1 hour.[\[1\]](#)[\[7\]](#)
- Collagen Stimulation:
 - The media is replaced with media containing the same concentrations of inhibitor plus a stimulant, such as 10 μ g/mL rat tail collagen I, to induce DDR1 activation.[\[1\]](#)[\[7\]](#)
 - Incubate for 2 hours.[\[1\]](#)[\[7\]](#)

- Cell Lysis:
 - Wash cells three times with cold PBS.
 - Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA, supplemented with phosphatase and protease inhibitors like NaF, Na3VO4, PMSF, and leupeptin).^[7]
- Western Blot Analysis:
 - Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).
 - Probe a parallel blot or strip and re-probe the same blot with an antibody for total DDR1 to normalize for protein loading.
 - Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
 - Quantify band densities using software like ImageJ.
 - Calculate the ratio of phosphorylated to total DDR1, normalize to the DMSO control, and plot against inhibitor concentration to determine the EC50 value.^{[1][7]}

X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor-kinase complex.

- Protein Expression and Purification: The kinase domain of human DDR1 is expressed (e.g., in Sf9 insect cells) and purified using affinity and size-exclusion chromatography.
- Complex Formation: The purified DDR1 kinase domain is incubated with a molar excess of DDR1-IN-1 to ensure saturation of the binding site.
- Crystallization: The DDR1-IN-1 complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

[\[11\]](#)

- Data Collection and Processing:
 - Crystals are cryo-protected and flash-frozen in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed, integrated, and scaled using standard crystallographic software.
- Structure Solution and Refinement:
 - The structure is solved by molecular replacement using a homologous kinase structure as a search model.
 - The model is refined against the diffraction data, and the inhibitor molecule is built into the electron density map.
 - Iterative cycles of refinement and manual model building are performed until convergence is reached, resulting in the final high-resolution structure.[\[3\]](#)

Visualizations of Pathways and Mechanisms

DDR1 Signaling Pathway

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fontcolor="#202124", shape=ellipse]; Migration [label="Migration & Invasion",
fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Survival [label="Survival &
Chemoresistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
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```

```
PI3K -> AKT -> mTOR; mTOR -> Proliferation; mTOR -> Survival; MAPK_path -> Proliferation; MAPK_path -> Migration; NFkB -> Survival; Notch -> Survival; Src -> Migration;
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Caption: Downstream signaling pathways activated upon collagen-induced DDR1 autophosphorylation.[\[12\]](#)[\[13\]](#)

DDR1-IN-1 Binding Mechanism

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Caption: Key interactions between DDR1-IN-1 and the DDR1 kinase domain in the DFG-out conformation.[\[1\]](#)[\[5\]](#)

Workflow for Cellular Autophosphorylation Assay

```
// Nodes A [label="1. Plate U2OS-DDR1 cells\nin 96-well plates"]; B [label="2. Pre-treat with DDR1-IN-1\n(1 hour)"]; C [label="3. Stimulate with Collagen\n(2 hours)"]; D [label="4. Wash (PBS) and Lyse Cells"]; E [label="5. SDS-PAGE and Western Blot"]; F [label="6. Probe with Antibodies\n(anti-pDDR1, anti-total DDR1)"]; G [label="7. Image and Quantify Bands\n(e.g., ImageJ)"]; H [label="8. Normalize pDDR1 to total DDR1\nand calculate EC50"];
```

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// Edges A -> B -> C -> D -> E -> F -> G -> H;
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Caption: Experimental workflow for determining the cellular potency (EC50) of DDR1-IN-1.[1][7]

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References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. Structure of the Discoidin Domain Receptor 1 Extracellular Region Bound to an Inhibitory Fab Fragment Reveals Features Important for Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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